19-bromononadecanoic Acid
Overview
Description
19-Bromononadecanoic Acid is a long-chain fatty acid derivative with the molecular formula C19H37BrO2. It is characterized by the presence of a bromine atom attached to the 19th carbon of the nonadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Bromononadecanoic Acid typically involves the bromination of nonadecanoic acid. One common method includes the use of bromine in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. For example, a three-step reaction sequence can be employed:
- Reaction with 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(ll) dichloride and lithium bromide in tetrahydrofuran.
- Treatment with methanol and toluene-4-sulfonic acid in dichloromethane.
- Final bromination using sulfuric acid, water, and hydrogen bromide at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 19-Bromononadecanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted nonadecanoic acids.
- Reduction reactions produce nonadecanol or nonadecanal.
- Oxidation reactions result in the formation of nonadecanone or other oxidized derivatives .
Scientific Research Applications
19-Bromononadecanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies involving lipid metabolism and fatty acid transport mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 19-Bromononadecanoic Acid involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical processes. It can inhibit certain enzymes involved in fatty acid metabolism, thereby affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Nonadecanoic Acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Bromooctadecanoic Acid: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Bromoeicosanoic Acid: Contains an additional carbon atom, resulting in variations in reactivity and applications .
Uniqueness: 19-Bromononadecanoic Acid is unique due to its specific chain length and the presence of a bromine atom at the 19th position. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
19-bromononadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37BrO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMPHTLDVWMADF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCBr)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370822 | |
Record name | 19-bromononadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78774-38-6 | |
Record name | 19-bromononadecanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19-Bromononadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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